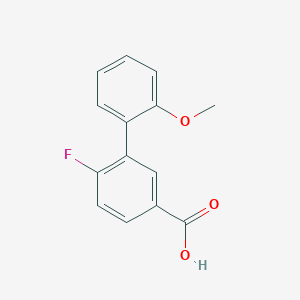![molecular formula C9H17N3O B1439131 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol CAS No. 1170583-63-7](/img/structure/B1439131.png)
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol (2-APMPE) is an organic compound that belongs to the class of pyrazoles. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 215.29 g/mol. 2-APMPE has a wide range of applications in the fields of chemistry, biochemistry, and medicine. In particular, it is used as a reagent in synthetic organic chemistry, as a ligand in coordination chemistry, and as a substrate in enzymatic reactions.
Scientific Research Applications
Corrosion Inhibition
One significant application of bipyrazolic-type organic compounds, which includes structures similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol, is in the area of corrosion inhibition. A study using density functional theory (DFT) has explored the efficiency of such compounds in inhibiting corrosion, focusing on their electronic properties and reactivity (Wang et al., 2006).
Structural Characterization in Crystallography
Pyrazoline compounds, closely related to the chemical , have been synthesized and characterized using X-ray diffraction studies. This kind of research is crucial for understanding molecular structures and interactions, especially in crystallography (Delgado et al., 2020).
Synthesis of Pyrazoline Derivatives
The compound falls under the larger group of pyrazoline derivatives, which are synthesized through various chemical reactions. These derivatives have potential applications in pharmaceuticals due to their interesting biological properties (Mcfadden & Huppatz, 1991).
Antimicrobial Activity
Pyrazolines, including structures similar to the compound , have shown different biological activities, including antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Abdelhamid et al., 2019).
Cytotoxic Properties in Cancer Research
Research on bipyrazolic compounds similar to 2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol has revealed their cytotoxic properties, which have been examined in vitro on tumor cell lines. Such studies indicate potential applications in cancer research (Kodadi et al., 2007).
properties
IUPAC Name |
2-[4-(3-aminopropyl)-3-methylpyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8-9(3-2-4-10)7-12(11-8)5-6-13/h7,13H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALVMEYUDHQHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-aminopropyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)

![{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine](/img/structure/B1439053.png)

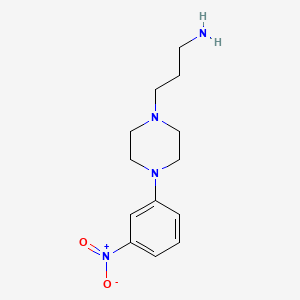
![butyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1439057.png)
![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)
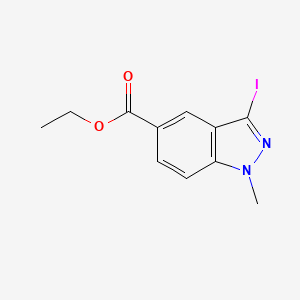
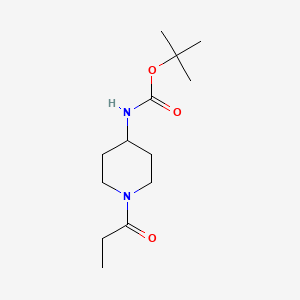
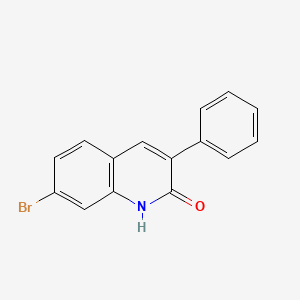
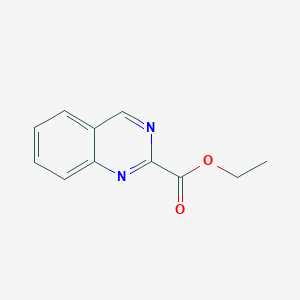
![3-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1439070.png)
